molecular formula C19H21N2S+ B11707785 (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium

Cat. No.: B11707785
M. Wt: 309.5 g/mol
InChI Key: YWCGKTACGSLWSG-UHFFFAOYSA-N
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Description

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM is a synthetic organic compound known for its unique photophysical properties. It is often used in various scientific research applications due to its ability to interact with light and other forms of electromagnetic radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM typically involves the condensation of 3-ethylbenzothiazolium iodide with 4-(dimethylamino)benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM involves its ability to absorb and emit light. This compound exhibits strong fluorescence due to intramolecular charge transfer (ICT) between the dimethylamino group and the benzothiazolium ring. The molecular targets and pathways involved include interactions with cellular components and the generation of reactive oxygen species (ROS) in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate
  • 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate

Uniqueness

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM is unique due to its specific photophysical properties, which make it highly effective in applications requiring strong fluorescence and efficient light absorption. Its structural features, such as the benzothiazolium ring and the dimethylamino group, contribute to its distinct behavior compared to similar compounds .

Properties

Molecular Formula

C19H21N2S+

Molecular Weight

309.5 g/mol

IUPAC Name

4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C19H21N2S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3/h5-14H,4H2,1-3H3/q+1

InChI Key

YWCGKTACGSLWSG-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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